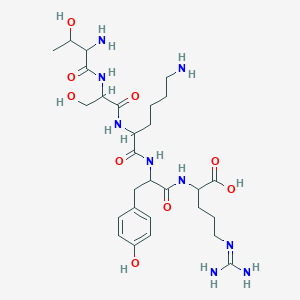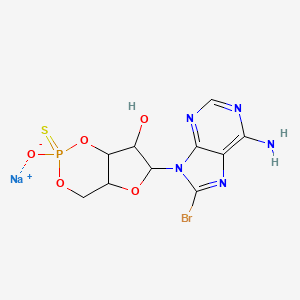![molecular formula C16H27ClN2O2 B12107502 1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,4-ジメトキシフェニル)-1-エチルピロリジン-3-イル]-N-メチルメタンアミン;塩酸塩は、さまざまな科学分野において大きな可能性を秘めた複雑な有機化合物です。この化合物は、2,4-ジメトキシフェニル基とエチル鎖が置換されたピロリジン環を特徴とし、多様な化学的性質を持つ独自の構造となっています。
準備方法
合成経路と反応条件
1-[2-(2,4-ジメトキシフェニル)-1-エチルピロリジン-3-イル]-N-メチルメタンアミン;塩酸塩の合成は通常、複数のステップで構成されます。
ピロリジン環の形成: これは、適切なアミンとカルボニル化合物を用いた環化反応によって達成できます。
2,4-ジメトキシフェニル基による置換: このステップでは、通常、ピロリジン環を塩基性条件下で2,4-ジメトキシフェニルハライドと反応させる求核置換反応が用いられます。
エチル鎖の導入: これは、エチルハライドを用いたアルキル化反応によって行うことができます。
メチル化と塩酸塩の形成: 最後のステップは、アミン基のメチル化を行い、続いて塩酸を用いて塩酸塩に変換することです。
工業生産方法
この化合物の工業生産では、収率と純度を最大化するために、上記の合成ステップを最適化する必要があります。これには、反応条件をより適切に制御するための連続フローリアクターの使用や、不純物を最小限に抑えるための高純度試薬の使用が含まれる場合があります。
化学反応の分析
反応の種類
1-[2-(2,4-ジメトキシフェニル)-1-エチルピロリジン-3-イル]-N-メチルメタンアミン;塩酸塩は、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することができ、ケトンまたはカルボン酸が生成される可能性があります。
還元: 還元反応は、パラジウム担持炭素などの触媒の存在下で水素ガスを用いて行うことができ、還元されたアミン誘導体が生成されます。
置換: 求核置換反応は、特にメトキシ基で発生し、水素化ナトリウムとアルキルハライドなどの試薬を用います。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: パラジウム担持炭素を用いた水素ガス。
置換: ジメチルホルムアミドなどの非プロトン性溶媒中における水素化ナトリウムとアルキルハライド。
主要な生成物
酸化: ケトン、カルボン酸。
還元: 還元されたアミン誘導体。
置換: メトキシ位置でアルキル化された誘導体。
科学研究への応用
1-[2-(2,4-ジメトキシフェニル)-1-エチルピロリジン-3-イル]-N-メチルメタンアミン;塩酸塩は、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: その独自の構造のために、受容体-リガンド相互作用の研究に役立つ可能性があります。
医学: 薬剤開発のための前駆体など、潜在的な薬理作用について研究されています。
工業: 特殊化学品や材料の合成に使用されます。
科学的研究の応用
1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying receptor-ligand interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
1-[2-(2,4-ジメトキシフェニル)-1-エチルピロリジン-3-イル]-N-メチルメタンアミン;塩酸塩がその効果を発揮する機序は、受容体や酵素などの特定の分子標的との相互作用に関連している可能性があります。この化合物の構造により、これらの標的の結合部位に適合し、それらの活性を調節することができます。関与する正確な経路は、特定の用途と標的によって異なります。
類似化合物との比較
類似化合物
- 1-[2-(2,4-ジメトキシフェニル)-1-メチルピロリジン-3-イル]-N-メチルメタンアミン;塩酸塩
- 1-[2-(2,4-ジメトキシフェニル)-1-エチルピロリジン-3-イル]-N-エチルメタンアミン;塩酸塩
独自性
1-[2-(2,4-ジメトキシフェニル)-1-エチルピロリジン-3-イル]-N-メチルメタンアミン;塩酸塩は、その特定の置換パターンと、メトキシ基とエチル鎖の両方が存在することが特徴です。これらの特徴の組み合わせにより、類似の化合物と比較して、独特の化学反応性と生物活性をもたらす可能性があります。
この詳細な概要は、1-[2-(2,4-ジメトキシフェニル)-1-エチルピロリジン-3-イル]-N-メチルメタンアミン;塩酸塩の合成、反応、応用、および独自の特性について包括的な理解を提供します。
特性
IUPAC Name |
1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18-9-8-12(11-17-2)16(18)14-7-6-13(19-3)10-15(14)20-4;/h6-7,10,12,16-17H,5,8-9,11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVTXDGQLUEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1C2=C(C=C(C=C2)OC)OC)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)






![Ethyl 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12107497.png)

![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)


